4-(4-Chlorophenyl)-1,3-thiazole-2-thiol
Overview
Description
4-(4-Chlorophenyl)-1,3-thiazole-2-thiol is a chemical compound that belongs to the class of organic compounds known as phenylimidazoles1. These are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring through a CC or CN bond1.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 2-amino-4-(4-chloro phenyl)-1,3-thiazole was synthesized by refluxing thiourea with para-chloro phenacyl bromide in absolute methanol2. The condensation of the resulting amine compound with phenylisothiocyanate in the presence of pyridine produced a related compound2.Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various techniques. For example, the 3-chloro-2,6-bis(4-chlorophenyl)-3-methylpiperidin-4-one (CCMP) compound was characterized by FT-IR, 1H-NMR, 13C-NMR, 1H-1H NOESY spectroscopy, and single-crystal X-ray diffraction3. The title compound crystallizes in the orthorhombic space group Pna213.Chemical Reactions Analysis
While specific chemical reactions involving 4-(4-Chlorophenyl)-1,3-thiazole-2-thiol are not readily available, related compounds have been studied. For instance, 4-Chlorothiophenol undergoes oxidative coupling catalyzed by iron (III)-tetra phenyl prophyrin to form disulfides4.Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(4-Chlorophenyl)-1,3-thiazole-2-thiol are not readily available. However, similar compounds like 4-Chlorobenzophenone have been studied. It is recommended to use personal protective equipment, ensure adequate ventilation, avoid getting in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation6.
Scientific Research Applications
Corrosion Inhibition
4-(4-Chlorophenyl)-1,3-thiazole-2-thiol and related derivatives have been studied for their potential as corrosion inhibitors. Quantum chemical parameters and molecular dynamics simulations have been employed to predict their efficiency in preventing corrosion of iron. These studies provide insights into the interactions between these molecules and metal surfaces, highlighting their potential application in protecting materials from corrosion (Kaya et al., 2016).
Antiviral Activity
Research into the synthesis of 4-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol derivatives has demonstrated their potential antiviral properties. Specific compounds in this category have shown activity against the tobacco mosaic virus, suggesting a possible application in the development of antiviral agents (Chen et al., 2010).
Structural Investigations
Structural investigations of compounds similar to 4-(4-Chlorophenyl)-1,3-thiazole-2-thiol, such as 3-alkoxy-4-(p-chlorophenyl)-1,3-thiazole-2(3H)-thiones, have provided valuable insights into their chemical properties and potential applications. X-ray crystallographic data have been crucial in assessing their electronic structures and understanding their decomposition chemistry (Hartung et al., 2009).
Drug Transport
The compound has been utilized in the development of novel drug transport systems. For instance, gold nanoparticles stabilized with βcyclodextrin-2-amino-4-(4-chlorophenyl)thiazole complexes have been explored for improving the delivery of drugs in therapy, addressing challenges like low aqueous solubility and instability of thiazole derivatives (Asela et al., 2017).
Antimicrobial Evaluation
Antimicrobial Activity
Derivatives of 4-(4-Chlorophenyl)-1,3-thiazole-2-thiol have been extensively studied for their antimicrobial properties. Research has shown that these compounds exhibit moderate to high antimicrobial activity against a variety of pathogens. For example, derivatives such as 2-amino-4-(4-chloro phenyl)-1,3-thiazole have demonstrated effectiveness against both Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, and fungal strains like Candida albicans and Candida glabrata (Kubba & Rahim, 2018).
Other studies have focused on the synthesis and antimicrobial evaluation of linked heterocyclics containing thiazole moieties, further emphasizing the potential of these compounds in antimicrobial applications (Reddy et al., 2010).
Safety And Hazards
The safety data sheet for a similar compound, 4-Chlorobenzophenone, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has potential hazards including skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system6.
Future Directions
While specific future directions for 4-(4-Chlorophenyl)-1,3-thiazole-2-thiol are not readily available, research on similar compounds continues to be a field of interest. For instance, a comprehensive review on biological activities of oxazole derivatives has been published, highlighting the utility of oxazole as intermediates for the synthesis of new chemical entities in medicinal chemistry7.
properties
IUPAC Name |
4-(4-chlorophenyl)-3H-1,3-thiazole-2-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNS2/c10-7-3-1-6(2-4-7)8-5-13-9(12)11-8/h1-5H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXFBSCKJEIVRGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=S)N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70395490 | |
Record name | 4-(4-chlorophenyl)-1,3-thiazole-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70395490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorophenyl)-1,3-thiazole-2-thiol | |
CAS RN |
2104-00-9 | |
Record name | 4-(4-chlorophenyl)-1,3-thiazole-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70395490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(4-CHLOROPHENYL)-1,3-THIAZOLE-2-THIOL | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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